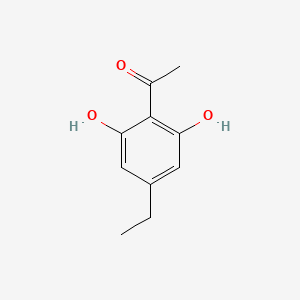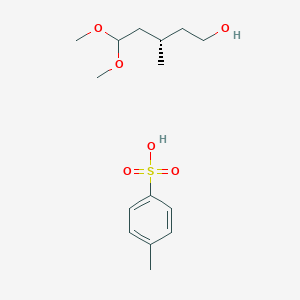
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid is a complex organic compound It consists of a chiral alcohol, (3S)-5,5-dimethoxy-3-methylpentan-1-ol, and an aromatic sulfonic acid, 4-methylbenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-dimethoxy-3-methylpentan-1-ol typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an ester. Common reagents for this reduction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry.
4-methylbenzenesulfonic acid can be prepared by sulfonation of toluene using sulfuric acid (H2SO4) or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of (3S)-5,5-dimethoxy-3-methylpentan-1-ol may involve large-scale reduction processes using catalytic hydrogenation. For 4-methylbenzenesulfonic acid, continuous sulfonation reactors are employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-5,5-dimethoxy-3-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
4-methylbenzenesulfonic acid primarily participates in:
Electrophilic substitution: Such as nitration, halogenation, and alkylation.
Acid-base reactions: It can act as a strong acid in various neutralization reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Different alcohols, hydrocarbons
Substitution: Functionalized derivatives
Wissenschaftliche Forschungsanwendungen
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-5,5-dimethoxy-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes, influencing their activity. The sulfonic acid group can participate in acid-base catalysis, enhancing the reactivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-5,5-dimethoxy-3-methylpentan-1-ol: The enantiomer of (3S)-5,5-dimethoxy-3-methylpentan-1-ol with different stereochemistry.
4-methylbenzenesulfonamide: A derivative of 4-methylbenzenesulfonic acid with an amide group.
5,5-dimethoxy-3-methylpentanoic acid: A carboxylic acid derivative of (3S)-5,5-dimethoxy-3-methylpentan-1-ol.
Uniqueness
The unique combination of a chiral alcohol and an aromatic sulfonic acid in (3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid provides distinct reactivity and potential for diverse applications. Its ability to participate in both stereoselective and electrophilic reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
402856-59-1 |
|---|---|
Molekularformel |
C15H26O6S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(3S)-5,5-dimethoxy-3-methylpentan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H18O3.C7H8O3S/c1-7(4-5-9)6-8(10-2)11-3;1-6-2-4-7(5-3-6)11(8,9)10/h7-9H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
InChI-Schlüssel |
XPDNPDMJOGLPAE-FJXQXJEOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](CCO)CC(OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCO)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


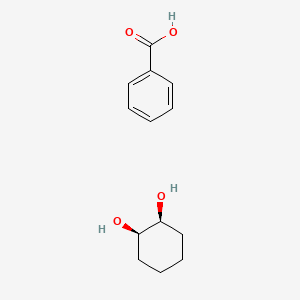
![2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]](/img/structure/B14258038.png)
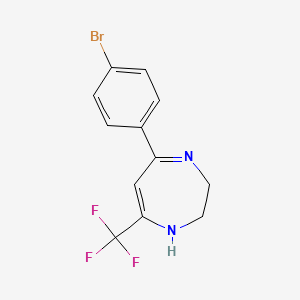
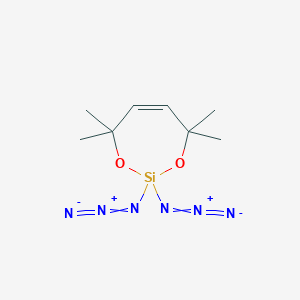
![2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol](/img/structure/B14258063.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
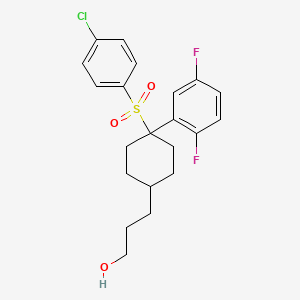
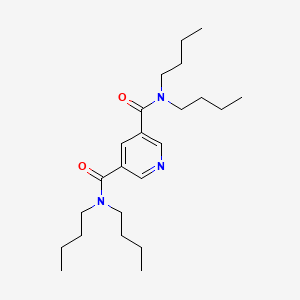
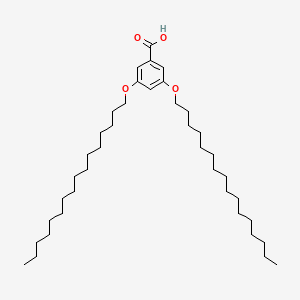
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
